molecular formula C15H16ClNO2S B281651 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide

Cat. No. B281651
M. Wt: 309.8 g/mol
InChI Key: FWPQWAYWTCQSAJ-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide, also known as CDMS, is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has also been shown to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been shown to have antidiabetic effects by improving glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide is also relatively inexpensive compared to other sulfonamide drugs. However, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide. One area of research is the development of 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide. In addition, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide could be further studied for its potential applications in other scientific research fields, such as materials science and environmental science.
Conclusion:
In conclusion, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide is a sulfonamide drug that has been extensively studied for its potential applications in various scientific research fields. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide can be synthesized using a multistep process, and it has been shown to have various biochemical and physiological effects. 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, but it also has some limitations. Future research on 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide could lead to the development of new drugs and the discovery of new biological mechanisms.

Synthesis Methods

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide can be synthesized using a multistep process. The first step involves the reaction between 2,4-dimethylphenylamine and 4-chloro-3-methylbenzenesulfonyl chloride, which yields 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide as the product. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been studied as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been used as a tool to study the structure and function of proteins and enzymes. In pharmacology, 4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide has been investigated for its potential as a drug target for the development of new drugs.

properties

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethylphenyl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-10-4-7-15(12(3)8-10)17-20(18,19)13-5-6-14(16)11(2)9-13/h4-9,17H,1-3H3

InChI Key

FWPQWAYWTCQSAJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C)C

Origin of Product

United States

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